molecular formula C25H20FNO3 B6509612 3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904450-74-4

3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B6509612
CAS No.: 904450-74-4
M. Wt: 401.4 g/mol
InChI Key: RQZOPQWRCFYKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a central dihydroquinolin-4-one scaffold substituted with a 4-ethoxybenzoyl group at position 3 and a 2-fluorobenzyl moiety at position 1. Its structure combines electron-withdrawing (fluorine) and electron-donating (ethoxy) groups, which influence its physicochemical properties, such as solubility, stability, and binding interactions.

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-2-30-19-13-11-17(12-14-19)24(28)21-16-27(15-18-7-3-5-9-22(18)26)23-10-6-4-8-20(23)25(21)29/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZOPQWRCFYKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinone derivatives are extensively studied for their diverse biological activities. Below is a comparative analysis of 3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one with three analogous compounds, focusing on structural modifications and inferred properties.

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
This compound 4-Ethoxybenzoyl (C₆H₅CO- with OCH₂CH₃), 2-fluorobenzyl ~405.4 Ethoxy group enhances lipophilicity; fluorine improves metabolic stability
3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one 4-Fluorobenzoyl (C₆H₄FCO-), 4-methylbenzyl ~389.4 Fluorine substitution increases electronegativity; methyl group boosts hydrophobicity
1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one 4-Chlorobenzyl, 4-isopropylbenzenesulfonyl, ethoxy at position 6 ~514.0 Sulfonyl group introduces strong electron-withdrawing effects; chlorophenyl enhances halogen bonding

Key Insights:

Substituent Effects on Bioactivity: The ethoxy group in the target compound (vs. fluorine in ) likely increases membrane permeability due to its lipophilic nature but may reduce aqueous solubility. 2-Fluorophenyl substitution (target compound) vs. 4-methylphenyl (): Fluorine at the ortho position may sterically hinder interactions compared to the para-methyl group, affecting target binding.

Synthetic Accessibility :

  • The preparation of these compounds typically involves nucleophilic substitution or coupling reactions (e.g., α-halogenated ketone intermediates, as seen in ). Ethoxy and sulfonyl groups may require protective strategies during synthesis.

Crystallographic Characterization: SHELX software () is widely used for refining crystal structures of such compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.